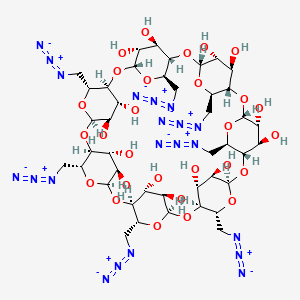
Heptakis-(6-azido-6-deoxy)-b-cyclodextrin
Overview
Description
Heptakis-(6-azido-6-deoxy)-b-cyclodextrin is a useful research compound. Its molecular formula is C42H63N21O28 and its molecular weight is 1310.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptakis-(6-azido-6-deoxy)-b-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptakis-(6-azido-6-deoxy)-b-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Separation and Analysis
Heptakis-(6-azido-6-deoxy)-β-cyclodextrin and its derivatives show promise in chiral separation and analysis. One study demonstrated the use of a hepta-substituted β-cyclodextrin, specifically heptakis(6‐amino‐6‐deoxy)‐β‐cyclodextrin, as a chiral selector for the separation of anionic analyte enantiomers by capillary electrophoresis. This approach showcased excellent resolution for certain amino acids, indicating its potential in chiral separation processes (Budanova et al., 2004).
Another study reported the synthesis and characterization of heptakis(6-azido-6-deoxy) perphenylcarbamated β-cyclodextrin, used as a chiral stationary phase for the analytical separation of drug enantiomers. This research demonstrated the adaptability of cyclodextrin derivatives in optimizing chromatographic conditions for enantioselective separation (Velmurugan et al., 2002).
Gene Delivery and Biomedical Applications
Heptakis-(6-azido-6-deoxy)-β-cyclodextrin derivatives have been explored in the field of gene delivery and biomedical applications. Complexes of cationic amphiphilic cyclodextrins with DNA have been examined, revealing their potential in therapeutic gene delivery. The self-assembly modes of these cyclodextrins play a crucial role in their interaction with DNA and possibly their efficiency in promoting cell transfection (Villari et al., 2013).
Supramolecular Chemistry and Liquid Crystals
Heptakis-(6-azido-6-deoxy)-β-cyclodextrin is also a subject of interest in the field of supramolecular chemistry and the study of liquid crystals. A study synthesized a mixed cyclodextrin-biphenyl thermotropic liquid crystal from heptakis(6-deoxy-6-azido)-β-cyclodextrin and investigated its liquid-crystalline properties and supramolecular organization. The findings provide insights into the structural behavior of cyclodextrin-based liquid crystals and their potential applications in various fields (Chen et al., 2010).
Nanotechnology and Material Science
In the realm of nanotechnology and material science, heptakis-(6-azido-6-deoxy)-β-cyclodextrin derivatives have been utilized for the synthesis of highly water-soluble and structurally well-defined cyclodextrin clusters. These clusters exhibit improved water solubility and reduced cytotoxicity, making them promising candidates for various applications, including drug delivery systems (Le et al., 2014).
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQEMQLAVINTB-FOUAGVGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N21O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptakis-(6-azido-6-deoxy)-b-cyclodextrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





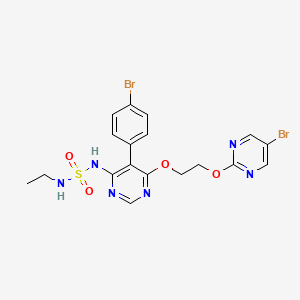
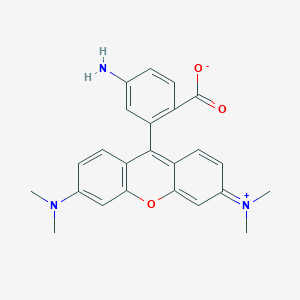
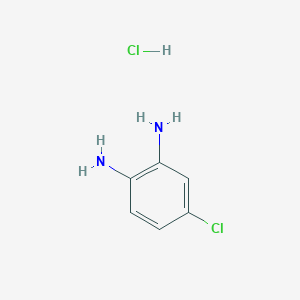
![[5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone,5,5'-dihydroxy-, dihydrate](/img/structure/B8235853.png)

![Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid](/img/structure/B8235863.png)
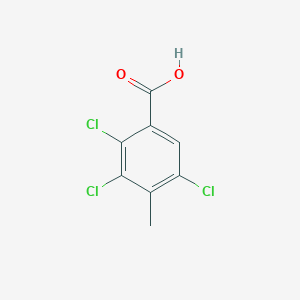
![4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride](/img/structure/B8235875.png)

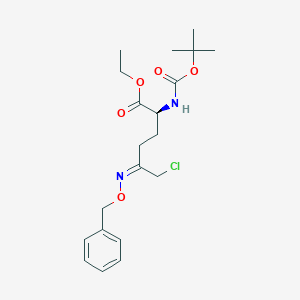
![2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride](/img/structure/B8235896.png)
![(S)-2-[Triethylsiloxybis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine](/img/structure/B8235910.png)